molecular formula C5H13ClN2O2S B6272538 1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride CAS No. 1989671-37-5

1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride

Cat. No. B6272538
CAS RN: 1989671-37-5
M. Wt: 200.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2S. It has a molecular weight of 200.69 . It’s commonly used for research purposes .


Molecular Structure Analysis

The InChI code for 1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride is 1S/C5H12N2O2S.ClH/c1-5(6)3-7(4-5)10(2,8)9;/h3-4,6H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical form of 1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride is a powder . Its storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride involves the reaction of 3-methylazetidin-3-amine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methylazetidin-3-amine", "Methanesulfonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylazetidin-3-amine is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0-5°C.", "Step 2: Methanesulfonyl chloride is added dropwise to the reaction mixture while stirring, and the reaction is allowed to proceed for several hours at room temperature.", "Step 3: The reaction mixture is then quenched with a base (e.g. triethylamine) to neutralize any remaining acid.", "Step 4: The resulting mixture is filtered to remove any solids, and the solvent is evaporated under reduced pressure to yield the crude product.", "Step 5: The crude product is dissolved in a suitable solvent (e.g. ethanol) and hydrochloric acid is added dropwise to the solution to form the hydrochloride salt.", "Step 6: The resulting mixture is stirred for several hours at room temperature, and the hydrochloride salt is collected by filtration and washed with a suitable solvent (e.g. ethanol) to yield the final product." ] }

CAS RN

1989671-37-5

Product Name

1-methanesulfonyl-3-methylazetidin-3-amine hydrochloride

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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